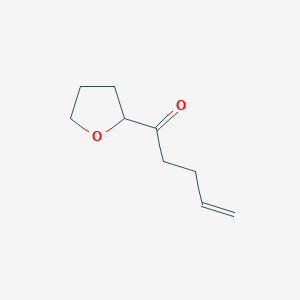

1-(Oxolan-2-yl)pent-4-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)pent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVGXTRRMBCUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Oxolan 2 Yl Pent 4 En 1 One

Reactivity Profile of the Oxolane Ring System

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a common feature in many natural products and synthetic intermediates. While generally considered a stable and relatively inert solvent, its ether linkage is susceptible to cleavage under specific conditions, providing a pathway for further molecular elaboration. The presence of an adjacent carbonyl group in 1-(Oxolan-2-yl)pent-4-en-1-one is expected to influence the ring's reactivity.

The cleavage of the C-O bond in the oxolane ring is a key transformation. These reactions are typically promoted by acids (both Brønsted and Lewis acids) or other electrophilic species that activate the ether oxygen, rendering the adjacent carbon atoms susceptible to nucleophilic attack. For 2-substituted oxolanes, such as the title compound, these reactions can lead to a variety of linear products.

Lewis acids, in particular, play a crucial role in activating cyclic ethers for ring-opening. mdpi.com For instance, Lewis acid-catalyzed intramolecular benzannulation has been achieved with dihydrofuran acetals, highlighting the utility of this approach. mdpi.com In the case of this compound, a Lewis acid could coordinate to either the ether oxygen or the more accessible carbonyl oxygen, potentially leading to different reaction pathways. Theoretical studies on frustrated Lewis pairs (FLPs) have also revealed mechanisms for THF ring-opening, where the activation barrier is dependent on the distance between the Lewis acidic and basic centers of the FLP. nih.gov

Recent research has also explored novel methods for cyclic ether cleavage. An N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126) has been shown to react with nucleophiles in THF, resulting in the insertion of a ring-opened THF unit into the final product. rsc.org Similarly, reactions of 2-methyltetrahydrofuran (B130290) with acylating reagents can lead to linear monomeric molecules. researchgate.net

| Reagent/Catalyst System | Description | Reference |

|---|---|---|

| Lewis Acids (e.g., Al(OTf)3, Sc(OTf)3) | Catalyze intramolecular ring-opening and benzannulation of dihydrofuran acetals. | mdpi.com |

| Frustrated Lewis Pairs (FLPs) | Theoretical studies show FLPs can activate THF for ring-opening, with reaction barriers dependent on FLP geometry. | nih.gov |

| NHC–Boryl Trifluoromethanesulfonate | Reacts with nucleophiles in THF to give products with an inserted, ring-opened THF moiety. | rsc.org |

| Acylating Reagents | Can induce ring-opening of substituted THFs like 2-methyltetrahydrofuran to form linear products. | researchgate.net |

| Cobalt Catalysts / ZnX2 | Promote enantioselective ring-opening of 2,5-dihydrofurans via a proposed β-O elimination pathway. | nih.gov |

Tetrahydrofuran is known to auto-oxidize in the presence of air and light, a process that can lead to the formation of explosive organic peroxides. nih.gov Beyond this chemical instability, the biodegradation of THF has been a subject of considerable study due to its widespread use and potential as an environmental contaminant. ethz.chasm.org

Microbial degradation is a primary pathway for the environmental breakdown of THF. ethz.ch This process is typically initiated by a monooxygenase-catalyzed reaction, which hydroxylates the carbon atom adjacent to the ether oxygen, yielding 2-hydroxytetrahydrofuran. asm.org This intermediate is often unstable and can spontaneously isomerize or be enzymatically converted to other compounds. ethz.ch For example, in Rhodococcus ruber, the proposed pathway involves the formation of 2-hydroxytetrahydrofuran, which can then be converted to butyrolactone or 4-hydroxybutaraldehyde, and subsequently to 4-hydroxybutanoate. ethz.ch Numerous bacterial strains, including species of Pseudonocardia, Rhodococcus, and the fungus Pseudallescheria boydii, have been identified as capable of utilizing THF as a sole carbon and energy source. asm.orgnih.govencyclopedia.pub

| Microorganism | Maximum Degradation Rate (mg THF h-1 g-1 dry weight) | THF Tolerance | Reference |

|---|---|---|---|

| Pseudallescheria boydii ZM01 | 133.40 | Up to 260 mM | nih.gov |

| Rhodococcus ruber YYL | 137.60 | Up to 200 mM | nih.govencyclopedia.pub |

| Pseudomonas oleovorans DT4 | 203.9 | Not specified, rate decreases at higher concentrations | nih.gov |

Reactivity of the Pent-4-en-1-one Moiety

The pent-4-en-1-one portion of the molecule contains two key reactive sites: the carbonyl group and the terminal alkene. Their reactivities are well-established in organic chemistry, allowing for a wide range of transformations.

The carbonyl group is a classic electrophilic site, susceptible to attack by a vast array of nucleophiles. Standard transformations include reduction to a secondary alcohol using hydride reagents like sodium borohydride, or addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Condensation reactions, such as the Wittig reaction, can be employed to convert the carbonyl group into a new carbon-carbon double bond. The presence of the nearby ether and the terminal alkene may influence steric accessibility but does not preclude these fundamental reactions.

The terminal double bond behaves as a nucleophile, readily participating in electrophilic addition reactions. chemistrysteps.compressbooks.pub The π electrons of the alkene attack an electrophile, typically forming a carbocation intermediate, which is then quenched by a nucleophile. pressbooks.publibretexts.org In reactions with hydrogen halides (HX), these additions are expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C5) and the halide adds to the more substituted internal carbon (C4), proceeding through the more stable secondary carbocation intermediate. byjus.com

The proximity of other functional groups can lead to intramolecular reactions. For instance, the treatment of a similar structure, pent-4-en-1-ol, with aqueous bromine in a basic medium results in the formation of a cyclic bromoether through intramolecular attack of the alkoxide on the intermediate bromonium ion. doubtnut.com This suggests that if the carbonyl of this compound were reduced to an alcohol, similar intramolecular cyclizations could be possible.

The alkene can also participate in cycloaddition reactions. wikipedia.org As a dienophile, it could react with a conjugated diene in a [4+2] Diels-Alder reaction. Photochemical [2+2] cycloadditions with other alkenes are also a possibility. wikipedia.org Furthermore, like most terminal alkenes, the vinyl group has the potential to undergo polymerization through radical, cationic, or anionic mechanisms to form long-chain polymers.

A critical structural feature of this compound is that it is a γ,δ-unsaturated ketone, not an α,β-unsaturated ketone. The double bond is separated from the carbonyl group by two single bonds. Consequently, it does not undergo direct 1,4-conjugate addition (Michael addition) because the electronic conjugation that renders the β-carbon electrophilic in α,β-unsaturated systems is absent. libretexts.orgwikipedia.org

However, under certain catalytic conditions (e.g., with acid or base), it is mechanistically plausible for the double bond to migrate into conjugation with the carbonyl group. This isomerization would produce the corresponding α,β-unsaturated ketone, 1-(oxolan-2-yl)pent-2-en-1-one. This conjugated isomer would then be highly susceptible to 1,4-conjugate addition.

Once formed, this α,β-unsaturated system would readily react with a variety of soft nucleophiles at the β-carbon. fiveable.mepressbooks.pub A particularly effective class of reagents for this transformation are lithium diorganocopper reagents (Gilman reagents, R₂CuLi), which selectively perform 1,4-addition to α,β-unsaturated ketones, forming a new carbon-carbon bond at the β-position. libretexts.orglibretexts.org The mechanism involves the attack of the nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the saturated ketone product. libretexts.orgpressbooks.pub

Interplay of Oxolane and Olefin/Ketone Functionalities

The close proximity of the oxolane ring to the ketone and the pentenyl chain gives rise to interesting chemical properties through neighboring group effects and the potential for intramolecular reactions.

The oxygen atom of the oxolane ring can exert significant influence on the reactivity of the adjacent ketone and the distant olefin. This phenomenon, known as neighboring group participation (NGP), can occur through the interaction of the oxygen's lone pair of electrons with the reaction center. In the case of this compound, the oxolane oxygen can influence reactions at the carbonyl carbon. For instance, during nucleophilic addition to the ketone, the oxygen atom can stabilize the transition state, potentially accelerating the reaction rate compared to a similar ketone without the cyclic ether moiety chemtube3d.comnih.gov.

Furthermore, the oxolane ring can activate the remote double bond towards intramolecular reactions. The ether oxygen can act as an internal nucleophile, particularly under acidic conditions where the carbonyl group is protonated, making the γ-carbon of the pentenyl chain susceptible to intramolecular attack. This type of remote activation is a key principle in the formation of cyclic compounds.

The structure of this compound is well-suited for intramolecular cascade or tandem reactions, where a single event triggers a sequence of bond-forming or bond-breaking steps to build molecular complexity in a single operation. One plausible cascade is a Prins-type cyclization. Under Lewis or Brønsted acid catalysis, the carbonyl group can be activated, followed by the intramolecular attack of the π-bond of the alkene onto the carbonyl carbon. This can lead to the formation of a bicyclic intermediate, which can then be trapped by a nucleophile or undergo further rearrangement. Such tandem Prins/pinacol-type reactions have been observed in similar systems, leading to the formation of oxaspirocyclic scaffolds researchgate.netrsc.org.

Another potential intramolecular process is an oxa-Michael addition. If the oxolane ring were to open, the resulting hydroxyl group could undergo an intramolecular conjugate addition to the α,β-unsaturated ketone that could be formed under certain reaction conditions. While less direct for the parent compound, this highlights the latent reactivity present within the molecule.

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling the formation of products. This involves elucidating the reaction pathways, identifying key intermediates and transition states, and analyzing the kinetic and thermodynamic driving forces.

The reaction pathways for intramolecular cyclizations of unsaturated ketones are often complex and can lead to a variety of cyclic products. For this compound, a likely pathway under acidic conditions involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The pendant alkene can then act as an intramolecular nucleophile, attacking the activated carbonyl to form a cyclic intermediate. The regioselectivity of this cyclization (i.e., the size of the newly formed ring) is governed by Baldwin's rules and the stability of the resulting carbocationic intermediate. Subsequent reaction of this intermediate, such as trapping by a nucleophile or rearrangement, determines the final product structure.

Computational studies on similar systems have been instrumental in mapping out the potential energy surfaces of such reactions, helping to predict the most likely reaction pathways e3s-conferences.org.

The direct observation of reactive intermediates and transition states is often challenging due to their short lifetimes. However, their existence and structure can be inferred from trapping experiments, spectroscopic studies under specific conditions, and computational modeling. In the context of the intramolecular reactions of this compound, key intermediates could include oxocarbenium ions, cyclic carbocations, and bicyclic hemiacetals.

Transition state theory is a powerful tool for understanding the kinetics of these reactions. Computational chemistry can be used to model the structures and energies of transition states, providing insights into the factors that control the reaction rate and selectivity e3s-conferences.org. For example, calculations can help to determine whether a cyclization proceeds through a chair-like or boat-like transition state, which can influence the stereochemical outcome of the reaction.

The outcome of a chemical reaction can be under either kinetic or thermodynamic control. In the case of intramolecular cyclizations, the product distribution may depend on the reaction temperature and time. A kinetically controlled reaction will favor the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction will favor the most stable product.

For the cyclization of this compound, different ring sizes could be formed. The formation of five- and six-membered rings is generally favored both kinetically and thermodynamically. A detailed kinetic analysis, potentially involving monitoring the reaction progress over time under different conditions, would be necessary to distinguish between these possibilities. Thermodynamic parameters, such as the enthalpy and entropy of reaction, can be estimated using computational methods to predict the relative stability of the possible products e3s-conferences.org.

Below is a table summarizing hypothetical kinetic and thermodynamic data for a plausible intramolecular cyclization, illustrating the concepts discussed.

| Product Type | Ring Size Formed | Relative Activation Energy (kcal/mol) | Relative Product Stability (kcal/mol) |

| Kinetic Product | 5-membered | 15 | -10 |

| Thermodynamic Product | 6-membered | 18 | -15 |

Computational Chemistry and Theoretical Studies of 1 Oxolan 2 Yl Pent 4 En 1 One

Electronic Structure Analysis and Bonding Characterization

Electronic structure analysis is fundamental to predicting how a molecule will interact with other chemical species. By mapping the distribution of electrons and the energies of molecular orbitals, chemists can identify regions of high or low electron density, which are key to understanding reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netmalayajournal.org

For 1-(Oxolan-2-yl)pent-4-en-1-one, the HOMO would likely be localized on the electron-rich regions, such as the carbon-carbon double bond (C=C) of the pentenyl chain or the oxygen atom in the oxolane ring. The LUMO, conversely, would be expected to be centered on the electron-deficient carbonyl group (C=O). The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests moderate chemical stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. wisc.edusouthampton.ac.uk This method is particularly useful for studying hyperconjugation—the interaction between filled (donor) and empty (acceptor) orbitals—which stabilizes the molecule. rsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis could reveal key stabilizing interactions. For instance, it could quantify the delocalization of electron density from the lone pairs of the carbonyl oxygen or the oxolane oxygen into adjacent anti-bonding orbitals (e.g., n → π* or n → σ* transitions). rsc.orgresearchgate.net This analysis would also precisely describe the hybridization of each atom, confirming the sp³ character of the saturated ring carbons and the sp² character of the carbons in the double bond and carbonyl group.

Hypothetical NBO Analysis of Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(carbonyl) | π*(C=C) | 2.1 | Hyperconjugation stabilizing the π-system. |

| LP(2) O(oxolane) | σ*(C-C adjacent) | 1.5 | Ring stabilization through anomeric effect. |

| σ(C-H) | π*(C=O) | 0.8 | Weak hyperconjugation with carbonyl group. |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. malayajournal.orgresearchgate.netresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are attractive sites for nucleophiles. malayajournal.org

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This would be the primary site for electrophilic attack. The hydrogen atoms and the carbon of the carbonyl group would likely show positive potential, indicating their susceptibility to nucleophilic attack.

Applications of 1 Oxolan 2 Yl Pent 4 En 1 One As a Synthetic Building Block and Intermediate

Utilization in the Total Synthesis of Natural Products

The structural motifs present in 1-(Oxolan-2-yl)pent-4-en-1-one are foundational to many biologically active natural products. The tetrahydrofuran (B95107) ring, in particular, is a common substructure in a wide array of compounds isolated from natural sources. nih.govresearchgate.net

Precursor in the Synthesis of Tetrahydrofuran-Containing Natural Products (e.g., Lignans (B1203133), Annonaceous Acetogenins)

The tetrahydrofuran moiety is a key structural feature in numerous classes of natural products, including lignans and Annonaceous acetogenins, which are known for their diverse and potent biological activities, such as antitumor and antimicrobial properties. nih.govresearchgate.net Annonaceous acetogenins, isolated from the Annonaceae family of plants, are a significant class of compounds characterized by a long aliphatic chain bearing one or more THF rings and terminating in a γ-lactone. nih.govnih.gov These compounds have garnered considerable interest for their potent cytotoxicity against various cancer cell lines. nih.govdovepress.com

The synthesis of these complex molecules often relies on a convergent strategy where key fragments are prepared and later coupled. This compound represents a strategic precursor, providing the core THF ring with a side chain that can be elaborated to construct the full carbon skeleton of the target natural product. The ketone and terminal alkene functionalities of the pentenone chain serve as versatile handles for carbon-carbon bond formation, allowing for the introduction of the long aliphatic chains and the eventual formation of the terminal lactone ring characteristic of acetogenins.

Table 1: Examples of THF-Containing Natural Products and Synthetic Relevance

| Natural Product Class | Representative Compound | Key Structural Feature | Relevance of this compound |

|---|---|---|---|

| Annonaceous Acetogenins | Bullatacin, Squamocin | Adjacent or non-adjacent THF rings in a long aliphatic chain | Serves as a building block for the THF core, with the side chain enabling elongation. |

| Lignans | Galgravin, Verrucosin | Substituted tetrahydrofuran rings | Provides a foundational THF scaffold for further functionalization. |

| Polyether Ionophores | Monensin | Multiple cyclic ether units | Can be a starting point for the synthesis of mono-tetrahydrofuran fragments. |

Enabling Access to Structurally Diverse Polycyclic Ethers and Lactones

Beyond linear natural products, the tetrahydrofuran ring is a constituent of complex polycyclic ether and lactone systems. organic-chemistry.org These structures are often found in marine natural products and exhibit significant biological activity. The synthesis of such intricate, multi-ring systems presents a formidable challenge in organic chemistry.

The dual reactivity of this compound allows it to be a key player in methodologies aimed at constructing these polycyclic frameworks. The pentenone side chain can participate in a variety of intramolecular cyclization reactions to form additional rings fused or bridged to the initial oxolane core. For example, the alkene can be functionalized to participate in an intramolecular Williamson ether synthesis or a radical cyclization to form a second ether ring. Alternatively, the enone system can undergo intramolecular Michael additions or other conjugate additions to forge new carbocyclic or heterocyclic rings. This strategic utility enables the efficient assembly of complex architectures from a relatively simple starting material. researchgate.netfigshare.com

Role in the Chemical Synthesis of Pharmacologically Relevant Scaffolds

The structural features of this compound are highly relevant in medicinal chemistry and drug discovery, where molecular complexity and three-dimensionality are often correlated with biological specificity and efficacy. researchgate.net

Design and Synthesis of Chemically Complex Lead Structures for Drug Discovery

In the quest for new therapeutic agents, there is a continuous need for novel molecular scaffolds that can be elaborated into libraries of compounds for biological screening. The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netmdpi.com this compound provides a ready source for this important heterocycle, functionalized for easy diversification.

The pentenone chain is particularly amenable to a wide range of chemical transformations, allowing chemists to append different functional groups and build molecular diversity. This process is central to structure-activity relationship (SAR) studies, where systematic modifications are made to a lead structure to optimize its pharmacological properties. The ability to generate a library of diverse analogs from a common intermediate like this compound accelerates the drug discovery process. nih.govmdpi.com

Table 2: Potential Modifications for Lead Structure Generation

| Reactive Site | Reaction Type | Potential Outcome |

|---|---|---|

| Ketone | Reductive amination, Grignard reaction, Wittig reaction | Introduction of amine, alkyl/aryl, or extended alkene functionalities. |

| Alkene | Epoxidation, Dihydroxylation, Heck coupling | Addition of polar groups or aryl substituents. |

| Enone System | Michael addition, 1,3-Dipolar cycloaddition | Formation of new carbocyclic or heterocyclic rings. |

Creation of Unique Heterocyclic Systems for Chemical Biology Tool Development

Chemical biology relies on the use of small molecules (chemical tools) to study and manipulate biological systems. The development of these tools often requires the synthesis of unique heterocyclic structures that can act as probes, inhibitors, or imaging agents. thesciencein.org The reactivity of this compound can be harnessed to construct novel heterocyclic systems. nih.govosi.lv

For instance, the enone moiety can react as a dipolarophile in 1,3-dipolar cycloaddition reactions to yield complex, nitrogen-containing heterocyclic systems. nih.gov The ketone can serve as a handle for multicomponent reactions, allowing for the rapid assembly of complex structures in a single step. Furthermore, the terminal alkene can be used for late-stage functionalization, such as the attachment of fluorescent dyes or affinity tags via click chemistry, after conversion to an azide (B81097) or alkyne. This versatility makes the compound a valuable platform for creating bespoke molecules for chemical biology applications. nih.gov

Development of Novel Synthetic Methodologies

New reaction discovery and the development of novel synthetic methodologies are crucial for advancing the capabilities of organic synthesis. The unique arrangement of functional groups in this compound makes it an excellent substrate for testing and showcasing new chemical transformations.

The presence of a ketone, an alkene, and a C-O bond within the THF ring provides multiple sites for reactivity. This allows researchers to explore new catalytic systems for selective transformations, such as stereoselective reductions of the ketone, conjugate additions to the enone, or C-H functionalization on the oxolane ring. The potential for tandem or domino reactions, where a single event triggers a cascade of bond-forming reactions, can also be explored with this substrate. Such sequences offer a highly efficient means of rapidly increasing molecular complexity. By demonstrating the utility of a new method on a versatile and relevant building block like this compound, chemists can highlight its potential impact on the synthesis of natural products and pharmaceuticals.

Substrate for Catalyst Development and Ligand Design in Asymmetric Synthesis

There is no available research data detailing the use of this compound as a specific substrate for the development of new catalysts or in the design of ligands for asymmetric synthesis.

Probe Molecule for Reaction Discovery and Optimization

Information on the application of this compound as a probe molecule to discover new chemical reactions or to optimize existing reaction conditions is not documented in the scientific literature.

Applications in Materials Science

There is no information available to suggest that this compound has been utilized in the field of materials science.

Future Research Directions and Overarching Challenges

Development of Green and Sustainable Synthetic Routes for 1-(Oxolan-2-yl)pent-4-en-1-one

A primary challenge in contemporary synthesis is the development of environmentally benign processes. For this compound, this involves improving catalytic methods and utilizing sustainable starting materials.

Future synthetic routes would benefit from catalysts that offer high turnover numbers, operate under mild conditions, and provide excellent chemo- and regioselectivity. Research could focus on moving beyond stoichiometric reagents toward catalytic systems that minimize waste. For instance, developing catalytic methods for the direct coupling of an oxolane-containing fragment with a pentenoyl synthon would be a significant advance.

Potential catalytic strategies could include metal-free reductions of α,β-unsaturated precursors or copper-catalyzed hydroboration/protodeboronation strategies that use water as a hydrogen source. rsc.orgrsc.org The development of organocatalysis, particularly using cinchona alkaloids, has shown promise in the asymmetric synthesis of related chiral peroxides and epoxides from unsaturated ketones, a direction that could be adapted for this system. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Approaches

| Catalytic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Transition Metal Catalysis (e.g., Pd, Cu, Ni) | High efficiency, broad substrate scope, potential for cross-coupling. | Metal contamination in the final product, cost of precious metals, need for anaerobic/anhydrous conditions. |

| Organocatalysis | Metal-free, often milder conditions, potential for high enantioselectivity. nih.gov | Higher catalyst loadings may be required, separation from the product can be difficult. |

| Biocatalysis (Enzymatic) | High selectivity, environmentally benign (aqueous media, mild temperatures), use of renewable resources. | Limited substrate scope, enzyme stability, and cost. |

The principles of green chemistry strongly advocate for the use of renewable feedstocks. wordpress.comnih.gov The oxolane (tetrahydrofuran) moiety, in particular, is a prime target for bio-based synthesis. Its close relative, 2-methyl-tetrahydrofuran, can be synthesized from renewable resources like levulinic acid, which is derived from biomass. wordpress.com Future work should aim to develop pathways to this compound starting from similar bio-derived platform chemicals. mdpi.comrsc.org

Process intensification (PI) offers a strategy to develop smaller, safer, and more energy-efficient chemical processes. aiche.orgvapourtec.com Instead of traditional batch reactors, the synthesis of this compound could be explored using continuous flow chemistry in microreactors. researchgate.net This approach allows for superior control over reaction parameters like temperature and mixing, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. vapourtec.com Combining reaction and separation steps, such as in reactive distillation, could also streamline production and reduce waste and energy consumption. chemcopilot.comaltlaboratories.com

Exploration of Uncharted Reactivity Patterns and Chemical Transformations

The trifunctional nature of this compound opens the door to discovering new chemical reactions and synthetic strategies that can rapidly build molecular complexity.

The interplay between the three functional groups could lead to unique intramolecular reactions. Research could investigate transformations where the oxolane ring participates in or directs reactivity at the ketone or alkene. For example, Lewis acid activation of the ketone could trigger an intramolecular Prins-type cyclization with the terminal alkene, forming a new bicyclic system. The reactivity of the α-hydrogens adjacent to the ketone is influenced by the electron-withdrawing nature of the carbonyl group, enabling reactions like aldol (B89426) condensations. ncert.nic.in

Furthermore, the alkene and ketone groups are chromophores that could participate in photochemical reactions. Light-initiated carbonyl migration or oxadi-π-methane rearrangements are known for β,γ-unsaturated ketones and could lead to novel strained ring systems from this substrate. nih.gov The reactivity of the oxolane ring itself, including ring-opening or derivatization, adds another layer of potential transformations. beilstein-journals.orgacs.orgresearchgate.net

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a powerful tool for efficient synthesis. acs.orgnih.gov The structure of this compound is well-suited for initiating such cascades. For example, a 1,4-conjugate addition (Michael addition) to an activated form of the pentenyl moiety could be followed by an intramolecular aldol reaction involving the ketone, rapidly assembling a complex cyclic product. pressbooks.pub

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, could also be designed around this scaffold. nih.gov The ketone could react with an amine and an isocyanide in a Ugi reaction, or the alkene could participate in a Povarov reaction. Such strategies are highly valued for their ability to generate diverse molecular libraries from simple precursors. researchgate.netrsc.org

Table 2: Potential Cascade Reactions Involving the Target Molecule

| Cascade Type | Initiating Reaction | Subsequent Step(s) | Potential Product Scaffold |

|---|---|---|---|

| Michael-Aldol | 1,4-conjugate addition of an enolate to an activated alkene. | Intramolecular aldol condensation. | Fused or bridged bicyclic systems. |

| Prins-Type Cascade | Lewis acid-mediated addition of the alkene to the activated ketone. | Cation trapping, rearrangement. | Fused heterocyclic systems. nih.gov |

| Radical Cascade | Radical addition to the alkene. | Intramolecular cyclization onto the ketone or oxolane ring. | Polycyclic frameworks. |

Advanced Strategies for Absolute and Relative Stereochemical Control

The compound possesses a stereocenter at the C2 position of the oxolane ring. Any reaction that creates new stereocenters must control how this existing center influences the outcome (diastereoselectivity) and, ideally, control the formation of a single enantiomer (enantioselectivity).

Controlling the relative stereochemistry is a significant challenge. The conformation of the oxolane ring and the orientation of its substituent can direct the approach of reagents to the ketone or alkene, a phenomenon known as substrate control. nih.govyoutube.com For example, reduction of the ketone could favor one diastereomeric alcohol over the other due to steric hindrance imposed by the oxolane ring. Computational studies could help predict the most stable conformations and rationalize the stereochemical outcomes of such reactions. nih.govnih.gov

For absolute stereochemical control, asymmetric catalysis is essential. Chiral catalysts, including organocatalysts or chiral metal-ligand complexes, could be employed. nih.govresearchgate.net For instance, an asymmetric Michael addition of a nucleophile to the alkene, catalyzed by a chiral amine, could set a new stereocenter with high enantiomeric excess. mdpi.comresearchgate.net Similarly, the asymmetric reduction of the ketone or enantioselective additions across the double bond represent viable strategies. rsc.orgchinesechemsoc.org The development of methods that can selectively produce any desired stereoisomer of a complex molecule remains a central goal in modern organic synthesis. nih.govnih.gov

Development of Highly Enantioselective Routes

The development of synthetic routes that afford high enantioselectivity for this compound remains a significant area of focus. While various methods exist for the asymmetric synthesis of substituted tetrahydrofurans and γ,δ-unsaturated ketones, achieving high enantiomeric excess (ee) specifically for this molecule requires dedicated investigation. nih.gov Future research is anticipated to explore several promising avenues:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the synthesis of this compound, cinchona-derived organocatalysts could be explored for their ability to catalyze asymmetric peroxidation of γ,δ-unsaturated β-keto esters, which are precursors to chiral cyclic peroxides and could be adapted for this target molecule. nih.govresearchgate.net Tandem iminium-enamine catalysis, which has been successful in the asymmetric synthesis of highly substituted tetrahydrofurans, also presents a viable strategy. researchgate.net Future work will likely involve the design and screening of novel organocatalysts to improve enantioselectivity and yield.

Metal Catalysis: Transition metal catalysis offers a broad toolkit for asymmetric transformations. Copper-catalyzed enantiodivergent syntheses of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes have shown great promise. nih.gov Adapting such methods to incorporate the oxolane moiety is a key challenge for future studies. The development of novel chiral ligands for metals like palladium, rhodium, and iridium will be crucial for achieving high enantiocontrol in the construction of the chiral center.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Potential Advantages | Key Research Challenges |

| Organocatalysis (e.g., Cinchona alkaloids) | Metal-free, environmentally benign, high enantioselectivity reported for related systems. nih.govresearchgate.net | Catalyst loading, substrate scope, and optimization for the specific target molecule. |

| Transition Metal Catalysis (e.g., Cu, Pd) | High turnover numbers, broad functional group tolerance, established methods for similar ketones. nih.gov | Ligand design, cost of precious metals, removal of metal traces from the final product. |

Stereodivergent Synthesis and Kinetic Resolution

Accessing all possible stereoisomers of this compound is essential for comprehensive structure-activity relationship studies. This necessitates the development of stereodivergent synthetic methods and efficient kinetic resolution protocols.

Stereodivergent Synthesis: This approach aims to generate any desired stereoisomer from a common starting material by tuning the catalysts or reaction conditions. For instance, different enantiomers of a chiral catalyst can lead to opposite enantiomers of the product. Future research could focus on applying stereodivergent strategies that have been successful for other substituted tetrahydrofurans to the synthesis of this compound.

Kinetic Resolution: This technique separates a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. researchgate.net Enzymatic kinetic resolution, in particular, has proven to be a powerful tool for obtaining highly enantioenriched compounds. mdpi.com Future work could involve screening various lipases and other enzymes for their ability to selectively acylate or hydrolyze one enantiomer of a racemic precursor to this compound. A significant challenge will be to identify an enzyme with high enantioselectivity (E-value) for this specific substrate.

Integration of Computational Design and Machine Learning in Synthesis

The integration of computational tools, including machine learning, is poised to revolutionize the synthesis of complex molecules like this compound by accelerating reaction discovery, optimizing conditions, and predicting reactivity.

In Silico Screening for Reaction Discovery and Optimization

In silico screening allows for the rapid evaluation of numerous potential catalysts and reaction pathways, significantly reducing the experimental effort required. For the synthesis of this compound, computational methods can be employed to:

Identify Novel Catalysts: Virtual libraries of chiral catalysts can be screened for their predicted ability to induce high enantioselectivity in the key bond-forming steps.

Optimize Reaction Conditions: Machine learning models can be trained on existing reaction data to predict the optimal temperature, solvent, and other parameters to maximize yield and selectivity. nih.govsemanticscholar.orgsemanticscholar.org

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling can provide valuable insights into the relationship between the structure of a molecule and its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of different catalysts with their performance in the synthesis of analogous compounds. This can guide the rational design of more effective catalysts for the synthesis of this compound.

Reactivity Prediction: Understanding the reactivity of the furan (B31954) moiety and the unsaturated ketone is crucial for planning synthetic steps and predicting potential side reactions. iiarjournals.orgnih.govacs.org Computational studies can elucidate the electronic properties of this compound, helping to predict its behavior in various chemical transformations. informahealthcare.com

A summary of computational and machine learning approaches is provided in Table 2.

Table 2: Computational and Machine Learning Approaches in Synthesis

| Approach | Application in Synthesis of this compound | Expected Outcome |

| In Silico Catalyst Screening | Virtual screening of chiral ligands and organocatalysts. | Identification of promising catalyst candidates for high enantioselectivity. |

| Machine Learning for Optimization | Training models on reaction data for similar ketones to predict optimal conditions. nih.govsemanticscholar.org | Accelerated optimization of reaction parameters, leading to higher yields and selectivity. |

| QSAR Modeling | Correlating catalyst structure with enantioselectivity for related reactions. | Rational design of new, more effective catalysts. |

| Reactivity Prediction | Computational analysis of the electronic structure and frontier molecular orbitals. | Understanding of the molecule's reactivity, aiding in the design of subsequent transformations. iiarjournals.orgnih.govacs.org |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(Oxolan-2-yl)pent-4-en-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclization of γ,δ-unsaturated ketones or through ketone-functionalized tetrahydrofuran intermediates. Key variables include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and catalysts like Lewis acids (e.g., BF₃·OEt₂). Optimization requires monitoring reaction progress via TLC or GC-MS, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradients). Reproducibility hinges on strict adherence to stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent oxidation of the alkene moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign the oxolane ring protons (δ 3.6–4.2 ppm, multiplet) and the pentenone backbone (δ 5.6–6.2 ppm for the alkene; δ 2.1–2.5 ppm for the ketone-adjacent CH₂). Use DEPT-135 to distinguish CH₃/CH₂/CH groups.

- IR : Confirm the ketone (C=O stretch at ~1700–1750 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹).

- MS : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CO from the ketone). Cross-validate with X-ray crystallography (if crystalline) using SHELX for structure refinement .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples in controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) for 1–6 months. Monitor degradation via HPLC for purity loss and LC-MS to identify byproducts (e.g., oxidation of the alkene). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Include control samples with antioxidants (e.g., BHT) to evaluate stabilization strategies .

Advanced Research Questions

Q. What methodologies resolve conflicting crystallographic data in structural elucidation of derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from twinning or disordered solvent. Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy factors. Validate with residual density maps (e.g., check for unmodeled electron density near the oxolane ring). Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to map the electrophilicity of the ketone and alkene moieties. Calculate Fukui indices (ƒ⁺) to identify reactive sites. Simulate transition states for nucleophilic attack (e.g., Grignard reagents) using QM/MM hybrid methods. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with in situ IR) .

Q. What experimental approaches validate proposed mechanisms in catalytic applications?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in the ketone) to trace reaction pathways. Perform kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms. Employ operando spectroscopy (e.g., Raman or XAFS) to monitor catalyst-substrate interactions in real time. Compare turnover frequencies (TOF) under varying conditions (pH, solvent polarity) to refine mechanistic models .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Variability may stem from polymorphic forms or impurities. Characterize batches via DSC (melting point) and PXRD (polymorph identification). Use standardized solubility protocols (e.g., shake-flask method in USP buffers) and report solvent purity (HPLC-grade vs. technical). Cross-check with literature using the same analytical conditions (e.g., heating rate in DSC) .

Q. What statistical methods are appropriate for analyzing variability in biological assay results?

- Methodological Answer : Apply ANOVA to compare dose-response curves across replicates. Use Grubbs’ test to identify outliers in IC₅₀ values. For high-throughput data, employ machine learning (e.g., PCA or random forests) to distinguish noise from biologically significant trends. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize findings .

Data Presentation Guidelines

Q. How should spectroscopic and crystallographic data be presented to ensure clarity?

- Methodological Answer :

- Tables : Include processed data (e.g., J-coupling constants, crystallographic R-factors) in the main text. Raw data (e.g., diffraction images) belong in supplementary materials.

- Figures : Highlight key spectral regions (e.g., alkene protons in NMR) with zoomed insets. For crystallography, provide ORTEP diagrams with 50% probability ellipsoids and CIF files for deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.